molecular formula C13H27ClN4O3S B1317328 H-Gly-Leu-Met-Nh2 HCl CAS No. 40297-96-9

H-Gly-Leu-Met-Nh2 HCl

Cat. No.: B1317328
CAS No.: 40297-96-9
M. Wt: 354.9 g/mol
InChI Key: MBMAGTQNPFSIDF-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Leu-Met-Nh2 HCl, also known as glycyl-L-leucyl-L-methioninamide monohydrochloride, is a peptide composed of the amino acids glycine, leucine, and methionine, with an amide group at the C-terminus. This compound is a fragment of the neuropeptide Substance P, specifically the sequence from positions 9 to 11. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Met-Nh2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (glycine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of methionine.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Leu-Met-Nh2 HCl can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Various substituted amides or thiol derivatives

Scientific Research Applications

H-Gly-Leu-Met-Nh2 HCl has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and neuropeptide function.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and inflammation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The biological actions of H-Gly-Leu-Met-Nh2 HCl are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways. These pathways are involved in processes such as inflammation, pain transmission, and cell proliferation. The peptide’s ability to modulate these pathways makes it a potential target for therapeutic intervention .

Comparison with Similar Compounds

H-Gly-Leu-Met-Nh2 HCl is part of the tachykinin family of peptides, which includes other members such as:

    Substance P: A full-length neuropeptide involved in pain and inflammation.

    Neurokinin A: Another tachykinin with roles in smooth muscle contraction and inflammation.

    Neurokinin B: Involved in reproductive physiology and stress responses.

Compared to these peptides, this compound is unique due to its shorter sequence and specific focus on the C-terminal region of Substance P. This makes it a valuable tool for studying the structure-activity relationships of tachykinins and their receptors .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMAGTQNPFSIDF-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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